molecular formula C16H19NO B7994638 4-n-Butylphenyl-(2-pyridyl)methanol

4-n-Butylphenyl-(2-pyridyl)methanol

Cat. No.: B7994638
M. Wt: 241.33 g/mol
InChI Key: KQRGOJONGDLTOO-UHFFFAOYSA-N
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Description

4-n-Butylphenyl-(2-pyridyl)methanol (CAS: 1443349-64-1) is an aromatic alcohol featuring a 2-pyridyl group attached to a 4-n-butylphenyl-substituted methanol backbone. Its molecular formula is $ \text{C}{16}\text{H}{19}\text{NO} $, with a molecular weight of 241.33 g/mol and a purity of 97% . The compound’s synthesis and reactivity are inferred to align with pyridyl-based alcohols, which are often utilized in synthesizing ligands for metal complexes or bioactive molecules .

Properties

IUPAC Name

(4-butylphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-3-6-13-8-10-14(11-9-13)16(18)15-7-4-5-12-17-15/h4-5,7-12,16,18H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRGOJONGDLTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-n-butylbenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-n-Butylphenyl-(2-pyridyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl and pyridyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-n-butylbenzaldehyde or 4-n-butylbenzoic acid.

    Reduction: Formation of 4-n-butylphenyl-(2-pyridyl)methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-n-Butylphenyl-(2-pyridyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-n-Butylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl and pyridyl rings can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key properties of 4-n-Butylphenyl-(2-pyridyl)methanol and its analogs:

Compound Name CAS Number Molecular Weight (g/mol) Solubility Key Applications/Properties Reference
This compound 1443349-64-1 241.33 Not reported Potential ligand precursor
4-Bromo-N-(2-pyridyl)benzenesulfonamide 3609-89-0 313.17 DMSO, chloroform, methanol Pharmaceutical intermediate
Scandium 1-(2-pyridyl)naphtholate N/A ~500–600 (complexes) Organic solvents (e.g., THF) Luminescent materials
Di(2-pyridyl)ketone derivatives N/A Varies by derivative Polar aprotic solvents Ligands for biomimetic metal complexes
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) 3682-35-7 312.34 Water, ethanol Antioxidant assay reagent (FRAP)

Key Findings

(a) Pharmaceutical Relevance
  • 4-Bromo-N-(2-pyridyl)benzenesulfonamide (CAS: 3609-89-0) is a sulfonamide derivative with a 2-pyridyl group, serving as an intermediate in synthesizing drugs like Sulfasalazine. Its solubility in DMSO and methanol facilitates pharmaceutical processing . In contrast, this compound lacks documented medicinal applications but shares structural motifs (pyridyl and aryl groups) that may enable similar reactivity.
(b) Luminescent and Coordination Properties
  • Scandium and europium complexes of 1-(2-pyridyl)naphtholate exhibit strong luminescence due to efficient energy transfer from the ligand to the metal center .
  • Di(2-pyridyl)ketone derivatives form multidentate N-donor ligands for transition metals (e.g., Zn, Sc), enabling tunable photoluminescence (PL) and catalytic activity . The tertiary alcohol group in this compound may offer similar versatility in ligand design.

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